Succinaldehyde

説明

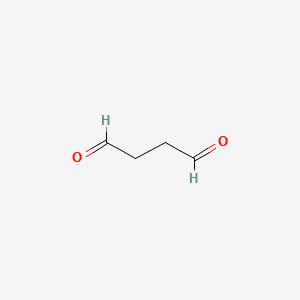

Structure

3D Structure

特性

IUPAC Name |

butanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSMJKASWLYICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | succinaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021514 | |

| Record name | Butanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-37-9 | |

| Record name | Butanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succindialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0503177591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of succinaldehyde?

For Researchers, Scientists, and Drug Development Professionals

Succinaldehyde, systematically named butanedial, is a bifunctional aldehyde with the chemical formula C₄H₆O₂. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and its role in relevant biological processes. The information is tailored for professionals in research, scientific, and drug development fields.

Core Physical and Chemical Properties

This compound is a colorless, viscous liquid under standard conditions.[1][2] Its bifunctionality, arising from the two aldehyde groups, dictates its high reactivity and utility as a versatile chemical intermediate.[3] Quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Conditions |

| IUPAC Name | Butanedial | - |

| Synonyms | Succindialdehyde, Succinic aldehyde | - |

| CAS Number | 638-37-9 | - |

| Molecular Formula | C₄H₆O₂ | - |

| Molecular Weight | 86.09 g/mol | - |

| Appearance | Colorless, viscous liquid | Standard conditions |

| Density | 1.064 g/cm³ | 20°C |

| Boiling Point | 58 °C | 9 mmHg |

| 169-170 °C (with decomposition) | Atmospheric pressure | |

| Refractive Index | 1.4262 | 18°C |

| Solubility | Soluble in water, ethanol, ether, and acetic acid.[4] | - |

| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 2H), 2.79 (s, 4H)[2] | - |

| ¹³C NMR (101 MHz, CDCl₃): δ 199.8, 36.2[2] | - | |

| IR (neat): νₘₐₓ 2910, 2839, 2734, 1711, 1387, 1355, 1261, 1195, 1052, 979, 925, 870, 764 cm⁻¹[2] | - |

Chemical Reactivity and Applications

The presence of two aldehyde groups makes this compound a highly reactive molecule capable of undergoing a variety of chemical transformations.

-

Hydration and Acetal Formation: In aqueous solutions, this compound exists predominantly as its cyclic hydrate, 2,5-dihydroxytetrahydrofuran.[5] In the presence of alcohols, such as methanol, it readily forms the corresponding cyclic acetal, 2,5-dimethoxytetrahydrofuran.[5]

-

Polymerization: this compound is prone to polymerization, particularly in the presence of acid or at elevated temperatures.[6][7] This reactivity can be mitigated by converting it to more stable derivatives, such as bisulfite adducts, for storage.[7]

-

Cross-linking Agent: this compound is utilized as a cross-linking agent for proteins and other macromolecules, although it is less commonly employed than glutaraldehyde.[5] The aldehyde groups react with primary amine groups, such as the ε-amino group of lysine residues, to form Schiff bases, which can then lead to the formation of stable cross-links.

-

Synthetic Intermediate: It serves as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and heterocyclic systems.[3][4] A notable application is in the Robinson-Schopf condensation for the synthesis of tropinone, a precursor to important alkaloids.[6]

Experimental Protocols

Synthesis and Purification of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the hydrolysis of 2,5-dimethoxytetrahydrofuran.[2][8]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Deionized water

-

Toluene

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

A mixture of 2,5-dimethoxytetrahydrofuran and deionized water is heated to 90 °C with stirring for 2 hours.[2][8]

-

The resulting homogenous solution is then subjected to distillation at atmospheric pressure to remove a significant portion of the water and methanol byproduct.[2][8]

-

The remaining solvent is removed by rotary evaporation.[2][8]

-

Toluene is added to the residue, and the mixture is again concentrated by rotary evaporation to azeotropically remove residual water. This step is typically repeated three times.[2][8]

-

The crude this compound is then purified by short-path vacuum distillation to yield the pure product as a colorless oil.[2][8]

-

It is recommended to store this compound as a solution in a solvent like dichloromethane at -20 °C to prevent polymerization.[2]

Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Barrier Discharge Ionization Detector (BID). A BID can detect lower aldehydes without derivatization.[9]

-

Capillary column suitable for polar compounds (e.g., a wax-type column).

Typical Conditions (to be optimized):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of around 200-220 °C.

-

Detector Temperature: 250-300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Sample Preparation: Samples can be dissolved in a suitable solvent (e.g., methanol or dichloromethane) before injection. For trace analysis, headspace sampling may be employed.[10]

Biological Significance and Signaling

This compound is implicated in biological systems, primarily in the context of oxidative stress and as a product of lipid peroxidation.

Lipid Peroxidation

Polyunsaturated fatty acids in cell membranes are susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction known as lipid peroxidation. This process generates a variety of reactive aldehydes. Notably, 2-hydroxy-succinaldehyde has been identified as a product of the lipid peroxidation of arachidonic acid, indicating that a fatty acid can react with up to three molecules of oxygen.[11] These lipid-derived aldehydes are highly reactive and can modify cellular macromolecules, including proteins and DNA, contributing to cellular damage and dysfunction.[12]

Protein Cross-linking

The aldehyde functional groups of this compound can react with nucleophilic groups on amino acid side chains, primarily the primary amines of lysine residues and the N-terminus of proteins.[13] This reaction initially forms a Schiff base, which can then participate in further reactions to create stable intermolecular or intramolecular cross-links. This cross-linking activity can alter protein structure and function and is a mechanism by which lipid peroxidation-derived aldehydes contribute to cellular toxicity.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: General mechanism of protein cross-linking by this compound.

Caption: Role of lipid peroxidation-derived aldehydes in cellular stress.

References

- 1. This compound | 638-37-9 | Benchchem [benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 638-37-9 [smolecule.com]

- 7. US2857427A - Method for preparing stable this compound products - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. shimadzu.com [shimadzu.com]

- 10. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxy-succinaldehyde, a lipid peroxidation product proving that polyunsaturated fatty acids are able to react with three molecules of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]

- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Synthesis and Purification of Research-Grade Succinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Succinaldehyde, a highly reactive dialdehyde, is a valuable C4 building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and as a cross-linking agent. Its utility in research and pharmaceutical development is, however, hampered by its inherent instability and propensity to polymerize. This technical guide provides an in-depth overview of the primary methods for the synthesis and purification of research-grade this compound, offering detailed experimental protocols and a comparative analysis of key performance metrics.

Synthesis of this compound

Several synthetic routes to this compound have been established, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, desired scale, and required purity.

Hydrolysis of 2,5-Dimethoxytetrahydrofuran

This is one of the most common and reliable laboratory-scale methods for producing high-purity this compound. The reaction involves the acid-catalyzed hydrolysis of the cyclic acetal, 2,5-dimethoxytetrahydrofuran.

Experimental Protocol:

A detailed procedure is provided by Organic Syntheses.[1] In a typical setup, 2,5-dimethoxytetrahydrofuran is heated with deionized water. The resulting homogenous solution is then subjected to distillation to remove methanol and water, followed by azeotropic drying with toluene. The crude this compound is then purified by vacuum distillation.[1]

Key Reaction Parameters:

-

Reactants: 2,5-Dimethoxytetrahydrofuran, Deionized Water

-

Reaction Time: Approximately 2 hours[1]

-

Reaction Temperature: 90 °C[1]

-

Work-up: Distillation, azeotropic removal of water with toluene.[1]

Oxidation of Tetrahydrofuran (THF)

Direct oxidation of tetrahydrofuran offers a more direct route to this compound, although controlling the reaction to prevent over-oxidation can be challenging.

Experimental Protocol:

Several methods have been reported, including catalytic vapor-phase oxidation and oxidation using chemical reagents.

-

Vapor-Phase Catalytic Oxidation: A mixture of tetrahydrofuran and air is passed over a heated silver or copper catalyst.[2] The gaseous product stream is then condensed and scrubbed to isolate the this compound.[2][3] The reaction temperature is critical and must be maintained between 200-500 °C, with optimal results often found between 340-360 °C.[2][3]

-

Chemical Oxidation: A procedure using trichloroisocyanuric acid (TCCA) and a catalytic amount of ferric chloride has been described. The reaction involves the chlorination of THF followed by in-situ hydrolysis to yield this compound. The product is then extracted and purified by vacuum distillation.[4]

Ozonolysis of Cycloalkenes

Ozonolysis of appropriate cyclic dienes can be a viable route to this compound. For instance, the ozonolysis of 1,4-cyclohexadiene can, in principle, yield this compound upon reductive workup.

Experimental Protocol:

While a specific protocol for the synthesis of this compound from 1,4-cyclohexadiene is not extensively detailed in the reviewed literature, the general procedure for ozonolysis of cycloalkenes can be adapted.[5] The cycloalkene is dissolved in a suitable solvent (e.g., methanol/dichloromethane) and cooled to a low temperature (typically -78 °C). A stream of ozone is then bubbled through the solution until a blue color persists, indicating the consumption of the starting material.[6] The reaction is then quenched with a reducing agent, such as dimethyl sulfide or zinc, to yield the dialdehyde.[5]

Hydroformylation of Acrolein Derivatives

Hydroformylation, or the "oxo" process, involves the addition of a formyl group and a hydrogen atom across a double bond.[7] this compound can be prepared by the hydroformylation of acrolein or its acetals.[8] This method is particularly suited for industrial-scale production.

Experimental Protocol:

Detailed, publicly available protocols for the direct synthesis of research-grade this compound via this method are less common. However, the general principle involves reacting an acrolein acetal with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium-based.[7] The reaction is followed by hydrolysis of the resulting acetal to liberate this compound.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route should be guided by a careful comparison of their respective yields, purity, and operational complexity.

| Synthesis Method | Starting Material | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Hydrolysis of 2,5-Dimethoxytetrahydrofuran | 2,5-Dimethoxytetrahydrofuran | 73 - 84%[3] | > 93%[3] | High purity, reliable laboratory method. | Starting material can be expensive. |

| Catalytic Oxidation of THF | Tetrahydrofuran | 9 - 52%[2] | Moderate | Inexpensive starting material. | Can be difficult to control, potential for over-oxidation. |

| Chemical Oxidation of THF (TCCA) | Tetrahydrofuran | ~65% (target)[4] | Moderate to High | Good yield. | Requires stoichiometric oxidant. |

| Ozonolysis of Cycloalkenes | e.g., 1,4-Cyclohexadiene | Variable | Variable | Versatile method for cleaving double bonds. | Requires specialized ozonolysis equipment; potential for side reactions.[9] |

| Hydroformylation of Acrolein Acetals | Acrolein Acetal | High (Industrial) | High | Atom-economical, suitable for large scale. | Requires high-pressure equipment and specialized catalysts. |

Purification of this compound

Due to its high reactivity and tendency to polymerize, purification of this compound requires careful handling and is a critical step in obtaining research-grade material.

Vacuum Distillation

Vacuum distillation is the most effective method for purifying this compound.[4] By lowering the pressure, the boiling point of this compound is significantly reduced, which minimizes thermal degradation and polymerization.[4]

Experimental Protocol:

Crude this compound is transferred to a distillation flask. A high vacuum (ideally below 1 mmHg) is applied.[4] The flask is slowly heated, and this compound typically distills at 55-57 °C at 1 mmHg.[4] It is crucial to use a cold trap (e.g., dry ice/acetone) to efficiently collect the purified product and to prevent polymerization in the receiving flask.[1] Freshly distilled this compound should be used immediately or stored appropriately.[3]

Purification via Bisulfite Adducts

The formation of a stable, crystalline bisulfite adduct can be used to isolate and purify this compound from reaction mixtures. The free aldehyde can then be regenerated by treatment with an acid or base.[10]

Experimental Protocol:

An aqueous solution of the crude this compound is reacted with a saturated solution of sodium bisulfite. The resulting bis-succinaldehyde sodium bisulfite adduct precipitates as colorless needles upon cooling.[10] The adduct can be collected by filtration and recrystallized from aqueous ethanol.[10] To regenerate this compound, the adduct is treated with an acid or a base, followed by extraction.[10]

Column Chromatography

While less common for the final purification of neat this compound due to its reactivity on stationary phases like silica gel, column chromatography can be employed for the purification of reaction intermediates or for removing non-volatile impurities.[9][11]

Experimental Protocol:

For aliphatic aldehydes, a silica gel column can be used with a non-polar eluent system, such as hexane or pentane with a small percentage of diethyl ether.[9] The aldehyde typically elutes before more polar byproducts like alcohols or carboxylic acids.[9] However, the acidic nature of silica gel can promote polymerization, so neutralization with a base like triethylamine in the eluent may be necessary, although this can also lead to decomposition.[9]

Stability and Storage

This compound is notoriously unstable and readily polymerizes, especially in the neat form or in the presence of acid or base catalysts.[3]

Storage Recommendations:

-

Short-term: Freshly distilled this compound should be used immediately. Storage for even 45 minutes at room temperature can lead to significant oligomerization.[3]

-

Longer-term: For storage up to a few weeks, a solution in a dry, inert solvent like dichloromethane (approx. 4 mL/g) can be stored in a freezer at -20 °C.[3]

-

Stabilizers: For longer-term storage of aldehydes in general, inhibitors such as 4-methoxyphenol in combination with an amine like pyridine can be effective at parts-per-million concentrations.[12]

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is crucial for its application in sensitive research and development settings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of this compound. The aldehydic protons appear as a characteristic singlet around δ 9.80 ppm in CDCl₃.[3] The presence of oligomers can be detected by the appearance of hemiacetal proton signals in the region of δ 5.30 - 5.80 ppm.[3] Quantitative ¹H NMR (qNMR) can be used to determine the exact purity by integrating the aldehyde signal against a known internal standard.[3]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a standard method for analyzing volatile compounds like aldehydes.[13] Due to the reactivity of aldehydes, derivatization is often employed. For instance, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by GC-FID analysis is a common method for quantifying aldehydes.[1]

Visualizing Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via the hydrolysis of 2,5-dimethoxytetrahydrofuran, followed by purification.

Purification via Bisulfite Adduct

This diagram illustrates the logical steps involved in purifying this compound through the formation and subsequent decomposition of its bisulfite adduct.

References

- 1. shimadzu.com [shimadzu.com]

- 2. US2710883A - this compound manufacture - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Matrix isolation study of the ozonolysis of 1,3- and 1,4-cyclohexadiene: identification of novel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]

- 11. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic properties of succinaldehyde for characterization.

An In-depth Technical Guide to the Spectroscopic Characterization of Succinaldehyde

For researchers, scientists, and drug development professionals, the precise characterization of molecules is fundamental. This compound (butanedial), a reactive dialdehyde with the formula (C₂H₄)(CHO)₂, serves as a precursor in various syntheses and as a crosslinking agent.[1] Its high reactivity, however, necessitates robust analytical methods for unambiguous identification and purity assessment. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and detailed protocols for its characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the most prominent features are the carbonyl (C=O) and aldehydic C-H stretches.

Data Presentation: IR Absorption Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |

| Carbonyl (C=O) Stretch | ~1711 | Strong | [2] |

| Aldehydic (O=C-H) Stretch | 2830 - 2695 | Moderate | [3] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | [3] |

Note: The typical range for a saturated aliphatic aldehyde C=O stretch is 1740-1720 cm⁻¹.[2][3] A key diagnostic feature for aldehydes is the appearance of a moderate band around 2720 cm⁻¹, often seen as a shoulder to the right of the main alkyl C-H stretches.[3]

Experimental Protocol: Liquid Film IR Spectroscopy

This protocol describes the analysis of a neat liquid sample using salt plates.

-

Sample Preparation :

-

Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent.[4] Clean them thoroughly with a dry solvent like chloroform or isopropanol if necessary and store them in an oven or desiccator to prevent moisture absorption.[4][5]

-

Place a single drop of liquid this compound onto the surface of one salt plate.[5][6]

-

Carefully place the second salt plate on top and rotate it slightly to create a thin, uniform liquid film, ensuring no air bubbles are trapped.[4]

-

-

Instrument Setup :

-

Data Acquisition :

-

Collect a background spectrum of the empty beam path.

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, especially for dilute samples, co-add multiple scans (e.g., 16-32 scans).[5]

-

The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Post-Analysis :

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. Due to its symmetrical structure, this compound exhibits a simple NMR spectrum.[2]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| ¹H | Aldehydic (CHO) | ~9.80 | Singlet | 2H | [8] |

| ¹H | Methylene (CH₂) | ~2.79 | Singlet | 4H | [8] |

| ¹³C | Carbonyl (C=O) | ~199.8 | - | - | [8] |

| ¹³C | Methylene (CH₂) | ~36.2 | - | - | [8] |

Note: The chemical shift for aldehydic protons is highly characteristic and appears far downfield (9-10 ppm).[9][10][11] The carbonyl carbon resonance for aldehydes is typically found between 190-215 ppm.[9][12]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation :

-

Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.7-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[13]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.

-

Cap the tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is observed by a sharp and symmetrical lock signal or by shimming on the Free Induction Decay (FID).[13]

-

-

Data Acquisition :

-

¹H NMR :

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a standard 90° pulse.

-

Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (d1) of 1-2 seconds.[13]

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR :

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Use a broadband proton-decoupling sequence to simplify the spectrum to singlets for each unique carbon.[12]

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 or more) along with a potentially longer relaxation delay.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired FID.

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a molecule. It can also provide structural information through the analysis of fragmentation patterns.

Data Presentation: Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity | Notes | Reference |

| Molecular Ion [M]⁺ | 86 | Moderate (~45%) | Corresponds to the molecular formula C₄H₆O₂. | [2] |

Note: Common fragmentation pathways for aldehydes include α-cleavage (loss of H or CHO) and the McLafferty rearrangement if a γ-hydrogen is present.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for analyzing volatile compounds like this compound.[8]

-

Sample Preparation & Derivatization (Optional but Recommended) :

-

Direct analysis of aldehydes can be challenging due to their reactivity.[14] Derivatization enhances stability and chromatographic performance. A common agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[15][16]

-

To 1 mL of a dilute solution of this compound in an appropriate solvent, add a solution of PFBHA.[15]

-

Adjust the pH and incubate the mixture (e.g., at 60°C for 1 hour) to form the stable PFBHA-oxime derivative.[15]

-

Extract the derivative into an organic solvent like hexane for injection.[15]

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Install a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[15]

-

Set the carrier gas (Helium) flow rate to a constant 1 mL/min.[15]

-

Set the injector temperature to 250°C.[15]

-

Program the oven temperature with an appropriate gradient to separate the analyte from any impurities or solvent.

-

-

Mass Spectrometer (MS) :

-

Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[15]

-

Set the mass analyzer to scan a suitable m/z range (e.g., 35-400 amu).

-

-

-

Data Acquisition :

-

Inject 1 µL of the prepared sample into the GC inlet, typically in splitless mode for trace analysis.[15]

-

Start the GC run and MS data acquisition simultaneously. The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes from the column.

-

-

Data Analysis :

-

Analyze the resulting chromatogram to identify the retention time of the this compound peak.

-

Examine the mass spectrum corresponding to this peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

Data Presentation: UV-Vis Absorption Data

| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes | Reference |

| n → π* | ~270 - 300 | Low | Characteristic of non-conjugated carbonyl groups. | [17][18] |

Note: this compound is a saturated dialdehyde and lacks extended conjugation. Therefore, its primary absorption in the UV region is the weak n → π transition of the carbonyl groups.[17] This absorption is often weak compared to π → π* transitions in conjugated systems.[17]*

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. Water can also be used, but note that this compound can hydrate.[1]

-

The concentration should be chosen to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy. This may require preparing a series of dilutions.

-

Prepare a blank solution using the same solvent.

-

-

Instrument Setup :

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition :

-

Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

-

Run a baseline correction or "zero" the instrument with the blank.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the instrument and acquire the absorption spectrum.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualization of Analytical Workflows

Understanding the relationship between different analytical techniques is crucial for a comprehensive characterization strategy.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Logical relationships between spectroscopic methods and derived data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 638-37-9 [smolecule.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 8. This compound | 638-37-9 | Benchchem [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ekwan.github.io [ekwan.github.io]

- 14. commons.und.edu [commons.und.edu]

- 15. benchchem.com [benchchem.com]

- 16. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. uobabylon.edu.iq [uobabylon.edu.iq]

An In-Depth Technical Guide to 1,4-Butanediol: Nomenclature, Structure, and Relevance in Drug Development

Note to the Reader: This technical guide focuses on Butanediol , specifically 1,4-Butanediol , rather than "butanedial." This decision is based on the high likelihood of a typographical error in the original topic request. "Butanedial," also known as succinaldehyde, is an industrial chemical with applications in resins and as a crosslinking agent. However, it has limited direct relevance to drug development signaling pathways as specified in the core requirements. In contrast, 1,4-Butanediol is directly pertinent to the specified audience of researchers and drug development professionals due to its role as a precursor to gamma-hydroxybutyrate (GHB) and its documented effects on neurological signaling pathways.

This guide provides a comprehensive overview of 1,4-Butanediol (BDO), a significant organic compound with diverse industrial and pharmaceutical applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and biological significance, with a particular focus on its metabolic conversion and impact on cellular signaling pathways.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for 1,4-Butanediol is Butane-1,4-diol . It is a primary alcohol and an organic compound classified as a diol, meaning it contains two hydroxyl (-OH) groups.[1] The chemical structure consists of a four-carbon butane chain with hydroxyl groups attached to the terminal carbons (C1 and C4).

The chemical formula for 1,4-Butanediol is C₄H₁₀O₂ .[1]

Physicochemical Properties

1,4-Butanediol is a colorless, viscous liquid at room temperature.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [1][3] |

| Molar Mass | 90.12 g/mol | [3] |

| Appearance | Colorless viscous liquid | [1][2] |

| Density | 1.0171 g/cm³ (at 20 °C) | [2] |

| Melting Point | 20.1 °C (68.2 °F) | [2] |

| Boiling Point | 230 °C (446 °F) | [2] |

| Solubility in Water | Miscible | [2] |

| CAS Number | 110-63-4 | [1] |

Synthesis and Experimental Protocols

1,4-Butanediol is produced on a large industrial scale through several established methods. The choice of a specific protocol often depends on the availability of starting materials and the desired scale of production.

a) Reppe Process (Acetylene and Formaldehyde)

This is one of the earliest and still widely used methods for BDO production.[4]

-

Protocol Overview:

-

Reaction: Acetylene is reacted with two equivalents of formaldehyde in the presence of a copper acetylide catalyst. This reaction forms 2-butyne-1,4-diol.

-

Hydrogenation: The resulting 2-butyne-1,4-diol is then hydrogenated, typically using a nickel-based catalyst, to yield 1,4-butanediol.[1]

-

b) Davy Process (Maleic Anhydride)

This process utilizes maleic anhydride as the starting material.

-

Protocol Overview:

-

Esterification: Maleic anhydride is first converted to its methyl ester, dimethyl maleate.

-

Hydrogenation: The dimethyl maleate is then hydrogenated in a vapor-phase process over a copper chromite catalyst to produce 1,4-butanediol.[1]

-

c) Biological Fermentation

More recently, biotechnological routes using genetically modified microorganisms have been developed to produce BDO from renewable feedstocks like sugars.[1]

-

Protocol Overview:

-

Strain Development: A host microorganism (e.g., E. coli) is genetically engineered with a metabolic pathway capable of converting a sugar substrate (like glucose) into 1,4-butanediol.

-

Fermentation: The engineered strain is cultured in a bioreactor under controlled conditions (temperature, pH, oxygen levels) with a sugar-rich feedstock.

-

Purification: After fermentation, the 1,4-butanediol is separated from the culture broth and purified.

-

Applications in Drug Development and Research

1,4-Butanediol serves as a crucial intermediate in the synthesis of various chemicals and polymers, including polyurethanes and plastics.[5] In the pharmaceutical context, it is primarily known for its role as a prodrug to gamma-hydroxybutyric acid (GHB), a neurotransmitter with depressant effects on the central nervous system.[2][3]

-

Prodrug to GHB: Upon oral ingestion, 1,4-butanediol is rapidly metabolized by alcohol dehydrogenase and aldehyde dehydrogenase into GHB.[3] This conversion is responsible for its pharmacological effects, which are similar to those of GHB.

-

Pharmaceutical Intermediate: BDO is used in the synthesis of other pharmaceutical compounds and as a solvent in some drug formulations due to its low toxicity and good solvency.

Signaling Pathway Involvement

The neuropharmacological effects of 1,4-butanediol, mediated by its conversion to GHB, involve interactions with central nervous system receptors. While GHB has its own receptor, its sedative and hypnotic effects are primarily mediated through the GABA-B receptor. Furthermore, studies have indicated that 1,4-butanediol can impact synaptic plasticity through specific signaling pathways.

One such pathway is the ERK1/2-CREB-BDNF signaling cascade , which is crucial for learning, memory, and neuronal plasticity. Research suggests that 1,4-BD may affect synaptic plasticity by influencing this pathway, leading to a reduction in acetylcholine release and consequently impairing learning and memory.[1]

The logical flow of this pathway can be visualized as follows:

This pathway highlights how an exogenous chemical can interfere with fundamental cellular processes related to neuronal function. Understanding these interactions is critical for drug development professionals, both for designing new therapeutics and for understanding the toxicology of existing chemicals.

References

Succinaldehyde: A Technical Guide to Stability and Storage for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinaldehyde, a reactive dialdehyde, is a valuable reagent in various laboratory applications, including as a crosslinking agent and a precursor in organic synthesis. However, its inherent instability presents significant challenges for its storage and handling. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its analysis. Understanding these parameters is critical for ensuring the integrity of experimental results and promoting laboratory safety.

Introduction

This compound (butanedial) is a four-carbon dialdehyde with the chemical formula OHC(CH₂)₂CHO. Its high reactivity, stemming from the two electrophilic aldehyde groups, makes it prone to various reactions, most notably polymerization. This inherent instability necessitates careful consideration of its storage and handling to minimize degradation and ensure reproducible experimental outcomes. This guide summarizes the current knowledge on this compound's stability and provides practical recommendations for its use in a laboratory setting.

Chemical Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of light and air. The primary degradation pathway is polymerization, particularly through aldol condensation reactions.

Thermal Stability

This compound is thermally sensitive and prone to polymerization at elevated temperatures. For reliable and reproducible results, it is crucial to use freshly distilled this compound.

pH Stability

Photostability

Exposure to light can potentially accelerate the degradation of aldehydes. Therefore, it is recommended to protect this compound from light during storage and handling.

Stability in Solution

In aqueous solutions, this compound exists in equilibrium with its cyclic hydrate form, 2,5-dihydroxytetrahydrofuran.[1] In methanol, it readily converts to the more stable cyclic acetal, 2,5-dimethoxytetrahydrofuran.[1] When stored as a solution in dichloromethane at -20°C, it has been reported to be stable for up to 4 weeks. However, for critical applications, freshly distilled this compound is always recommended.

Degradation Pathways

The principal degradation pathway for this compound is polymerization. The two aldehyde groups can react with each other via aldol condensation reactions to form oligomers and polymers. This process is often catalyzed by acid or base and accelerated by heat.

Caption: Generalized pathway for the polymerization of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C. | Minimizes polymerization and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |

| Light | Protect from light by using amber vials or storing in the dark. | Minimizes potential photodegradation. |

| Form | For short-term storage, a solution in anhydrous dichloromethane (ca. 4 mL/g) can be used. For long-term storage, consider converting to a more stable derivative like its bisulfite adduct or 2,5-dimethoxytetrahydrofuran. | Neat this compound is highly prone to polymerization. |

Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood.

-

Dispensing: For solutions, use a dry syringe or cannula under an inert atmosphere.

-

Purity Check: Before use in sensitive reactions, the purity of this compound should be checked, for instance by ¹H NMR.

-

Distillation: For applications requiring high purity, freshly distill crude this compound under reduced pressure.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound stability.

Protocol for Stability-Indicating HPLC Method

This protocol provides a framework for developing an HPLC method to separate this compound from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Method Development:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. A gradient elution is recommended to separate polar degradation products from the less polar this compound.

-

Standard Solution Preparation: Prepare a stock solution of freshly distilled this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (aldehydes have weak UV absorbance at higher wavelengths)

-

Gradient Program: Start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.

-

-

Forced Degradation Studies: To generate degradation products and demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol for GC-MS Analysis of Polymerization Products

This protocol can be used to identify volatile oligomers formed during the polymerization of this compound.

Objective: To identify the low molecular weight products of this compound polymerization by GC-MS.

Materials:

-

Aged or thermally stressed this compound sample

-

Anhydrous dichloromethane

-

GC-MS system

Method:

-

Sample Preparation: Dissolve a small amount of the aged this compound sample in anhydrous dichloromethane.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to elute a range of compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 400.

-

-

Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns to propose structures for the oligomers.

Protocol for ¹H NMR Analysis of Purity and Degradation

¹H NMR spectroscopy is a powerful tool for assessing the purity of this compound and observing the formation of oligomers.

Objective: To assess the purity of this compound and monitor its polymerization by ¹H NMR.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR spectrometer

Method:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.

-

NMR Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis:

-

Purity Assessment: The spectrum of pure this compound should show a characteristic singlet for the aldehyde protons (around 9.8 ppm) and a singlet for the methylene protons (around 2.8 ppm) in a 1:2 integration ratio.

-

Degradation Monitoring: The appearance of new, broad signals, particularly in the aliphatic and aldehydic regions, can indicate the formation of oligomers and polymers. The relative integration of these new signals compared to the monomer signals can provide a semi-quantitative measure of polymerization.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: A typical workflow for the stability assessment of this compound.

Conclusion

This compound is a highly reactive and unstable compound that requires careful storage and handling to ensure its integrity for laboratory use. The primary mode of degradation is polymerization, which is accelerated by heat, and can be catalyzed by acidic or basic conditions. For optimal stability, this compound should be stored at low temperatures, under an inert atmosphere, and protected from light. For critical applications, freshly distilled this compound is recommended. The experimental protocols provided in this guide offer a framework for researchers to assess the stability of their this compound samples and to develop robust analytical methods for its quality control. While specific quantitative stability data for this compound remains limited in the public domain, the principles and methodologies outlined here provide a solid foundation for its safe and effective use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Succinaldehyde's Aldehyde Functional Groups

This compound (butanedial) is a four-carbon dialdehyde that serves as a versatile precursor and intermediate in complex organic syntheses.[1][2] Its bifunctional nature, characterized by two highly reactive aldehyde groups, makes it a valuable building block for synthesizing heterocyclic compounds, crosslinking polymers and proteins, and developing novel pharmaceutical agents.[2][3] However, this high reactivity also presents challenges, including a propensity for rapid polymerization, which necessitates careful handling and specific storage protocols.[3][4] This technical guide provides a comprehensive analysis of the reactivity of this compound's aldehyde functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical Properties and Inherent Reactivity

The reactivity of this compound is a direct consequence of the electrophilic nature of its two carbonyl carbons, which are susceptible to nucleophilic attack.[1][5] Unlike ketones, aldehydes are generally more reactive due to reduced steric hindrance and greater polarization of the carbonyl bond.[1][6] this compound is inherently unstable and is rarely handled in its pure form, as it polymerizes rapidly, especially when undiluted or under acidic conditions.[3]

In aqueous solutions, it readily converts to a more stable cyclic hydrate (2,5-dihydroxytetrahydrofuran).[3][7] When dissolved in methanol, it forms the cyclic acetal, 2,5-dimethoxytetrahydrofuran, which is often used as a stable precursor for generating this compound in situ.[3][7]

Table 1: Physicochemical and Reactivity Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | Butanedial | [3] |

| CAS Number | 638-37-9 | [1] |

| Molecular Formula | C₄H₆O₂ | [2][3] |

| Molar Mass | 86.09 g/mol | [1][3] |

| Appearance | Colorless, viscous liquid | [3][7] |

| Density | 1.064 g/cm³ at 20°C | [3][7] |

| Boiling Point | 165°C (approx.); 58°C at 9 mmHg | [3][7] |

| Solubility | Forms hydrates in water | [7] |

| Key Reactivities | Nucleophilic addition, Polymerization (acid-catalyzed), Aldol condensation, Protein crosslinking | [1][3][8] |

| Handling | Often stored as a hydrate or methanol-derived acetal to prevent polymerization.[3] Must be freshly distilled before use for reproducible results.[4] |

Key Reaction Pathways and Mechanisms

The dual aldehyde functionality of this compound allows it to participate in a variety of intramolecular and intermolecular reactions.

Intramolecular and Self-Condensation Reactions

This compound is a classic substrate for intramolecular aldol reactions, which are favorable when a five- or six-membered ring can be formed.[9][10] More significantly, it undergoes a well-studied organocatalytic dimerization, particularly in the presence of L-proline.[1][3] This reaction proceeds through an aldol cascade to form a bicyclic enal, which is a critical intermediate in the synthesis of prostaglandins.[1]

The mechanism involves the formation of an enamine intermediate between this compound and the L-proline catalyst.[1] This enamine then acts as a nucleophile, attacking a second molecule of this compound in an aldol-type condensation to yield a trialdehyde intermediate, which subsequently cyclizes.[1][4]

Intermolecular Reactions: Protein Crosslinking

The bifunctionality of this compound makes it an effective crosslinking agent, capable of forming covalent bonds that bridge protein chains (intermolecular) or different parts of the same chain (intramolecular).[1][11] This process enhances the structural integrity of proteins and is a valuable tool for studying protein-protein interactions.[3][12]

The primary reaction occurs with the ε-amino groups of lysine residues and the N-terminal amino groups of proteins.[1] The reaction proceeds via a nucleophilic attack of the amine on one of the aldehyde's carbonyl carbons, forming an unstable carbinolamine which then dehydrates to a Schiff base (imine).[13][14] The second aldehyde group can then react with another nearby amine group, creating a stable cross-link. Compared to the more commonly used glutaraldehyde, this compound is considered a milder crosslinking agent.[3]

Maillard Reaction

Like other aldehydes, this compound can participate in the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars or other carbonyl compounds.[15][16] This complex series of reactions begins with the nucleophilic attack of an amino group on a carbonyl carbon, leading to a variety of molecules responsible for changes in color and flavor in food science.[15][17] In a biological context, this process contributes to the formation of advanced glycation end-products (AGEs).

Potential Impact on Cellular Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its high reactivity towards proteins strongly suggests a potential to disrupt cellular functions. Reactive aldehydes are known to induce cellular damage and can act as signaling molecules.[3][18] For instance, formaldehyde, the simplest aldehyde, has been shown to activate the YAP/TAZ and NF-κB signaling pathways, which are critical in regulating inflammatory responses, cell proliferation, and apoptosis.[18]

Given its ability to form protein adducts and cross-links, it is plausible that this compound could impact cellular signaling in several ways:

-

Enzyme Inactivation: Covalent modification of active site residues (e.g., lysine) could inhibit or alter enzyme function.

-

Disruption of Protein-Protein Interactions: Crosslinking can either lock transient interactions into place or prevent necessary dynamic interactions from occurring.

-

Induction of Oxidative Stress: The metabolism of aldehydes can contribute to redox imbalances within the cell, potentially activating stress-response pathways like the MAPK pathway.[19]

Experimental Protocols

Accurate and reproducible experimental results with this compound depend on the quality of the starting material. Due to its instability, it must be freshly prepared and purified before use.[4]

Protocol: Preparation and Purification of this compound

This protocol is adapted from a procedure published in Organic Syntheses for generating this compound from its stable acetal precursor.

Objective: To prepare pure, monomeric this compound by hydrolysis of 2,5-dimethoxytetrahydrofuran.

Materials:

-

2,5-Dimethoxytetrahydrofuran (mixture of cis/trans isomers)

-

Deionized water

-

Toluene

-

Round-bottom flasks (500 mL, 100 mL), reflux condenser, magnetic stirrer, heating block

-

Distillation apparatus, rotary evaporator

-

Dry ice/acetone bath

Procedure:

-

Hydrolysis: Charge a 500 mL round-bottom flask with 2,5-dimethoxytetrahydrofuran (100 mL, 0.772 mol) and deionized water (200 mL). Heat the biphasic mixture to 90°C with stirring for 2 hours until a clear, homogenous solution is formed.[20]

-

Solvent Removal (Step 1): Increase the temperature to 120°C and distill the water/methanol mixture at atmospheric pressure for approximately 2.5 hours.[20]

-

Solvent Removal (Step 2): Remove the remaining solvent by rotary evaporation at 65°C and 75 mmHg to yield a yellow oil. Using a rotary evaporator at this stage minimizes thermal stress that can cause polymerization.

-

Azeotropic Drying: Add toluene (100 mL) to the crude oil and continue rotary evaporation to azeotropically remove residual water. Repeat this step twice more to obtain crude this compound.[4]

-

Purification by Vacuum Distillation: Transfer the crude product to a 100 mL round-bottom flask. Perform a vacuum distillation (approx. 0.1 mmHg), heating the flask to 80°C. Collect the pure this compound as a colorless oil at a vapor temperature of 38-40°C. The receiving flask should be cooled in a dry ice/acetone bath to prevent polymerization of the distilled product.

-

Handling: Allow the collected solid this compound to warm slowly to room temperature under vacuum to yield a colorless oil.[4] The quality should be verified by ¹H NMR before use. For short-term storage (up to 4 weeks), it can be dissolved in dichloromethane (approx. 4 mL/g) and stored at -20°C.[4]

Protocol: General Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins using this compound. Optimization of concentration, buffer pH, and incubation time is critical for specific applications.

Objective: To covalently crosslink interacting proteins in a purified sample or cell lysate.

Materials:

-

Freshly prepared this compound solution (e.g., 25% w/v in water)

-

Protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.0, amine-free)

-

Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)

-

SDS-PAGE analysis reagents

Procedure:

-

Sample Preparation: Prepare the protein sample at a suitable concentration in an amine-free buffer (e.g., PBS). Ensure the sample is clear and free of precipitates.

-

Crosslinking Reaction: Add this compound to the protein sample to a final concentration typically ranging from 0.01% to 0.5% (v/v). The optimal concentration must be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 15-60 minutes. Longer times or higher temperatures can lead to excessive crosslinking and precipitation.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of approximately 50-100 mM. The primary amines in the quenching buffer will react with and neutralize any excess this compound. Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or by mass spectrometry to identify crosslinked species. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to protein complexes.

This guide highlights the significant and versatile reactivity of this compound's aldehyde groups. A thorough understanding of its tendency to hydrate, form acetals, polymerize, and react with nucleophiles is essential for its successful application in chemical synthesis, drug development, and biochemical research.

References

- 1. This compound | 638-37-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 638-37-9 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 10. Aldol reactions - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 13. publications.aston.ac.uk [publications.aston.ac.uk]

- 14. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 15. Maillard reaction - Wikipedia [en.wikipedia.org]

- 16. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]

- 18. biorxiv.org [biorxiv.org]

- 19. scispace.com [scispace.com]

- 20. orgsyn.org [orgsyn.org]

Natural occurrence and biological relevance of succinaldehyde.

An In-depth Technical Guide on the Natural Occurrence and Biological Relevance of Succinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as butanedial, is a four-carbon dialdehyde with the chemical formula C₄H₆O₂. While structurally simple, it possesses significant chemical reactivity due to its two terminal aldehyde groups. This reactivity makes it a valuable tool in synthetic chemistry and a subject of interest in toxicology. This document provides a comprehensive overview of this compound, focusing on its debated natural occurrence, its established biological relevance as a reactive molecule, and its applications in research and development. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and diagrams illustrating key processes.

Natural Occurrence

The natural occurrence of this compound is not well-established and is a subject of conflicting reports in scientific literature.

-

Evidence for Natural Occurrence: Some databases list this compound as a phytochemical found in certain plant species. For instance, it has been reported in Persea americana (avocado) and Phaseolus vulgaris (common bean).[1]

-

Evidence Against Natural Occurrence: Conversely, other significant databases, such as the Human Metabolome Database (HMDB), state that this compound is not a naturally occurring metabolite in humans.[2] It is categorized as a compound belonging to the "exposome," which includes all environmental exposures an individual experiences throughout life.[2] Another source explicitly states it is "not found in nature".[3]

Biological Relevance

The primary biological relevance of this compound stems from its high chemical reactivity as a bifunctional electrophile, rather than from a defined role in metabolic or signaling pathways.

Mechanism of Action: Protein Crosslinking

The two aldehyde groups of this compound can react with nucleophilic groups in biomolecules, most notably the primary amine groups of lysine residues in proteins. This reaction forms covalent bonds (Schiff bases), leading to both intramolecular (within the same protein) and intermolecular (between different proteins) crosslinks.[6][7] This property makes it a valuable, though less common, alternative to glutaraldehyde for stabilizing protein structures or studying protein-protein interactions in a research context.[6][8]

Toxicological Significance

Role in Drug Development and Chemical Synthesis

This compound is a significant building block in organic synthesis, particularly for complex pharmaceutical and bioactive molecules.[10] Its bifunctionality allows for the efficient construction of cyclic and heterocyclic scaffolds.[7][10]

-

Tropane Alkaloids: Historically, this compound was famously used in Sir Robert Robinson's one-pot synthesis of tropinone, a precursor to tropane alkaloids like cocaine and atropine.[7]

-

Prostaglandins: In modern organocatalysis, the L-proline-catalyzed dimerization of this compound is a key step in synthesizing bicyclic intermediates used in the total synthesis of prostaglandins, a class of lipid autacoids with a wide range of physiological properties.[7]

-

Heterocyclic Compounds: It is also employed in multicomponent reactions to create various heterocyclic structures, such as pyrrole derivatives, which are known for their diverse biological activities.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Butanedial | [8] |

| Synonyms | Succindialdehyde, Succinic aldehyde | [1][6] |

| CAS Number | 638-37-9 | [7] |

| Molecular Formula | C₄H₆O₂ | [8] |

| Molar Mass | 86.09 g/mol | [8] |

| Appearance | Colorless viscous liquid | [8] |

| Density | 1.064 g/cm³ | [8] |

| Boiling Point | 58 °C at 9 mmHg (~165 °C at atm. pressure) | [6][8] |

| Solubility | Reacts with water (forms cyclic hydrate) | [6][8] |

Table 2: Spectroscopic Data for this compound Characterization

| Type | Data (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR | δ 9.80 (s, 2H, -CHO), 2.79 (s, 4H, -CH₂CH₂-) | [11][12] |

| ¹³C NMR | δ 199.8 (-CHO), 36.2 (-CH₂CH₂-) | [11][12] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,5-Dimethoxytetrahydrofuran

This protocol describes a common and efficient laboratory-scale synthesis of this compound.[11][12]

-

Apparatus Setup: Equip a round-bottomed flask with a magnetic stirrer bar and a reflux condenser.

-

Reagents: Charge the flask with 2,5-dimethoxytetrahydrofuran (1.0 equiv) and deionized water (approx. 14 equiv). The mixture will be biphasic.

-

Reaction: Place the flask in a pre-heated heating block at 90-100 °C and stir vigorously. The reaction is complete when the mixture becomes a single, homogenous solution (typically 2-3 hours).

-

Work-up (Crude Product): Remove the water via rotary evaporation under reduced pressure. The remaining crude product is this compound.

-

Purification (Distillation): Transfer the crude product to a distillation apparatus. Purify by vacuum distillation (e.g., 38-40 °C at <1 mmHg) to obtain pure this compound as a colorless oil.

-

Storage: Due to its instability and tendency to polymerize, this compound should be used immediately or stored as a dilute solution in a solvent like dichloromethane at -20 °C for short periods.[11][12] Always re-distill before use for reproducible results.

Protocol 2: Quantification of this compound using Quantitative ¹H NMR (qNMR)

This method allows for the accurate determination of this compound purity or concentration in a solution.[12]

-

Sample Preparation: Accurately weigh a sample of the this compound to be analyzed. Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene or acenaphthene) and add it to the same NMR tube. Dissolve both in a known volume of deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (e.g., 30 seconds) and a 30-90° pulse angle.

-

Data Processing: Integrate the characteristic this compound aldehyde proton signal (singlet at ~9.8 ppm, integrates to 2H). Integrate a well-resolved signal from the internal standard for which the number of protons is known (e.g., aromatic signal of 1,3,5-trimethoxybenzene at ~6.1 ppm, integrates to 3H).

-

Calculation: Calculate the molar ratio of this compound to the internal standard using the integrated areas and the number of protons for each signal. From the known mass and molar mass of the internal standard, calculate the mass and purity of the this compound sample.

Protocol 3: General Procedure for Protein Crosslinking Analysis

This protocol provides a general workflow to analyze protein crosslinking by this compound.

-

Reagent Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 1-5 mg/mL) in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.0). Ensure the buffer is amine-free (do not use Tris).

-

Prepare a fresh stock solution of this compound (e.g., 100 mM) in the same buffer.

-

-

Crosslinking Reaction:

-

In a microcentrifuge tube, mix the protein solution with various final concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM). Include a negative control with no this compound.

-

Incubate the reactions at room temperature for a set time (e.g., 30-60 minutes). The optimal time may require optimization.

-

-

Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration of ~50-100 mM. This will react with and consume any excess this compound.

-

Analysis by SDS-PAGE:

-

Mix an aliquot of each reaction with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).

-

Heat the samples at 95 °C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis.

-

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). Intermolecular crosslinking will be indicated by the appearance of higher molecular weight bands (dimers, trimers, etc.) and a corresponding decrease in the intensity of the monomer band compared to the negative control.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound and its application.

Caption: this compound's protein crosslinking mechanism.

References

- 1. Butanedial | C4H6O2 | CID 12524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. succinic dialdehyde, 638-37-9 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Buy this compound | 638-37-9 [smolecule.com]

- 7. This compound | 638-37-9 | Benchchem [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

A Technical Guide to High-Purity Succinaldehyde for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity succinaldehyde, a versatile dialdehyde reagent crucial for various research and development applications. This document details commercial suppliers, key chemical data, and established experimental protocols for its use in organic synthesis and bioconjugation.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent, often with different purity grades and formulations. While many suppliers list purities of 99% or as a 40% solution in water, obtaining a detailed Certificate of Analysis (CoA) is recommended to understand the impurity profile.[1][2] Below is a summary of prominent commercial suppliers.

| Supplier | Product Name/CAS No. | Purity/Formulation | Notes |

| Simson Pharma Limited | This compound | High Purity | Accompanied by a Certificate of Analysis.[3] |

| Apollo Scientific | This compound (CAS 638-37-9) | 40% in water | Available in various quantities from 250mg to 100g. |

| Sigma-Aldrich (Merck) | This compound, 40% in water | 40% (w/w) in H₂O | Provides safety data sheets and references to technical documents. |

| BioChemPartner | This compound (CAS 638-37-9) | 98% | For research use only. |

| LookChem | This compound (CAS 638-37-9) | Varies (e.g., 99%+) | Platform with multiple Chinese suppliers.[2] |

| Smolecule | This compound (CAS 638-37-9) | In Stock | Provides general information and safety precautions.[4] |

| Cenmed Enterprises | This compound | 40% in H₂O | |

| HANGZHOU LEAP CHEM CO., LTD. | This compound (CAS 638-37-9) | 99% | Industrial Grade. |

Physicochemical and Safety Data

This compound, also known as butanedial, is a colorless, viscous liquid with the chemical formula C₄H₆O₂.[5] It is a highly reactive compound prone to polymerization, especially in its neat form.[6] For research purposes, it is often handled as a more stable aqueous solution or as its bisulfite adduct.[7]

| Property | Value | Reference |

| CAS Number | 638-37-9 | [4] |

| Molecular Weight | 86.09 g/mol | [4] |

| Boiling Point | 58 °C at 9 mmHg | [5] |

| Density | ~1.064 g/cm³ | [5] |

| Solubility | Soluble in water (with hydration), alcohol, and ether. | [5] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere, away from light and heat. For long-term storage, keeping it in a freezer at -20°C is recommended.[8][9] | [8][9] |